molecular formula C201H321N67O51 B118338 Drosocin CAS No. 149924-99-2

Drosocin

Cat. No. B118338
M. Wt: 2198.5 g/mol
InChI Key: NRRWQFGMQBIGRJ-AXGRSTHOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Drosocin is a small antimicrobial peptide that is found in the fruit fly Drosophila melanogaster. It is a member of the cecropin family of peptides, which are known for their antimicrobial activity against a wide range of bacteria and fungi. Drosocin has been the subject of intense scientific research over the past few decades due to its potential applications in the field of medicine.

Mechanism Of Action

Drosocin exerts its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. It binds to the negatively charged phospholipids in the membrane, causing destabilization and ultimately leading to cell death. Drosocin also has the ability to penetrate the cell membrane and enter the cytoplasm of the pathogen, where it can further disrupt cellular processes.

Biochemical And Physiological Effects

Drosocin has been shown to have a number of biochemical and physiological effects on both the pathogen and the host. It can induce the production of reactive oxygen species in bacteria, leading to oxidative stress and cell death. Drosocin also has immunomodulatory effects, stimulating the production of antimicrobial peptides and cytokines in the host.

Advantages And Limitations For Lab Experiments

One of the major advantages of drosocin as a research tool is its low toxicity to mammalian cells, making it a safe and effective antimicrobial agent for use in the laboratory. However, the production of drosocin can be difficult and time-consuming, limiting its widespread use in research.

Future Directions

There are a number of potential future directions for research on drosocin. One area of interest is the development of drosocin-based therapeutics for the treatment of bacterial and fungal infections. Another potential application is the use of drosocin as a research tool for studying membrane biology and the mechanisms of antimicrobial peptide action. Additionally, there is ongoing research into the genetic regulation of drosocin expression and the development of new methods for synthesizing and producing drosocin in the laboratory.

Synthesis Methods

Drosocin is synthesized in the fat body of the fruit fly in response to bacterial or fungal infection. The gene encoding drosocin is transcribed into mRNA, which is then translated into the peptide by ribosomes. The peptide is then processed and secreted into the hemolymph, where it can exert its antimicrobial activity.

Scientific Research Applications

Drosocin has been studied extensively for its potential applications in the treatment of bacterial and fungal infections. It has been shown to have broad-spectrum activity against a wide range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Drosocin has also been shown to have low toxicity to mammalian cells, making it a promising candidate for further development as a therapeutic agent.

properties

CAS RN

149924-99-2

Product Name

Drosocin

Molecular Formula

C201H321N67O51

Molecular Weight

2198.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C98H160N34O24/c1-6-53(4)75(86(147)116-58(20-9-35-110-95(101)102)77(138)124-74(52(2)3)94(155)156)125-84(145)71-28-17-41-129(71)90(151)61(22-11-37-112-97(105)106)118-81(142)68-25-15-43-131(68)92(153)64(46-56-48-109-51-114-56)121-79(140)65(49-133)122-87(148)76(54(5)135)126-85(146)72-29-18-42-130(72)91(152)62(23-12-38-113-98(107)108)119-82(143)69-26-16-44-132(69)93(154)66(50-134)123-78(139)63(45-55-30-32-57(136)33-31-55)120-83(144)70-27-14-40-128(70)89(150)60(21-10-36-111-96(103)104)117-80(141)67-24-13-39-127(67)88(149)59(19-7-8-34-99)115-73(137)47-100/h30-33,48,51-54,58-72,74-76,133-136H,6-29,34-47,49-50,99-100H2,1-5H3,(H,109,114)(H,115,137)(H,116,147)(H,117,141)(H,118,142)(H,119,143)(H,120,144)(H,121,140)(H,122,148)(H,123,139)(H,124,138)(H,125,145)(H,126,146)(H,155,156)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t53-,54+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,74-,75-,76-/m0/s1

InChI Key

NRRWQFGMQBIGRJ-AXGRSTHOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)CN

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)CN

Other CAS RN

149924-99-2

sequence

GKPRPYSPRPTSHPRPIRV

synonyms

drosocin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.